molecular formula C24H29N3O2 B2593684 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine CAS No. 866154-32-7

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine

Cat. No. B2593684
CAS RN: 866154-32-7
M. Wt: 391.515
InChI Key: FRDFLXAGHJMLGY-UHFFFAOYSA-N
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Description

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine (BTBPPA) is an organic compound composed of a pyrimidine ring, two 4-tert-butylphenoxy groups, and an amine group. It is an important intermediate in the synthesis of other organic compounds and is widely used in the pharmaceutical and agrochemical industries. It is also used as a starting material for the synthesis of heterocyclic compounds, dyes, and other organic compounds. BTBPPA has been extensively studied in recent years due to its potential applications in various fields such as medicinal chemistry and biochemistry.

Scientific Research Applications

Antioxidant in Polymer Stabilization

DTBP has demonstrated remarkable antioxidant performance in stabilizing carbon-chain polymers such as polypropylene and isoprene rubber . Its sterically hindered structure allows it to scavenge free radicals effectively, preventing oxidative degradation during aging processes. This property makes it valuable in the plastics and rubber industry.

Anti-Inflammatory Agent

Recent studies have explored DTBP’s anti-inflammatory potential. For instance, it has shown a slight anti-inflammatory effect by modulating the expression of genes related to inflammation . Further research in this area could reveal its therapeutic applications.

properties

IUPAC Name

4,6-bis(4-tert-butylphenoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-23(2,3)16-7-11-18(12-8-16)28-20-15-21(27-22(25)26-20)29-19-13-9-17(10-14-19)24(4,5)6/h7-15H,1-6H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDFLXAGHJMLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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